molecular formula C13H12N2O2S B2872252 (E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2035021-93-1

(E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2872252
CAS No.: 2035021-93-1
M. Wt: 260.31
InChI Key: IGYNMVIUJDEFBH-ONEGZZNKSA-N
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Description

(E)-1-(6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 2035021-93-1) is a chemical compound with the molecular formula C13H12N2O2S and a molecular weight of 260.31 g/mol . This molecule features a conjugated system comprising a 6,7-dihydroisoxazolo[4,5-c]pyridine moiety linked to a thiophen-2-yl ring via a prop-2-en-1-one bridge, a structural motif of significant interest in medicinal chemistry. The isoxazolopyridine core is a recognized scaffold in neuropharmacology, with close structural analogues, such as THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), being investigated for their activity on the GABAergic system as inhibitors of GABA uptake . Furthermore, the strategic incorporation of the thiophene ring, an established isostere of the benzene ring, is a common practice in drug design to optimize pharmacokinetic properties and is found in several marketed therapeutic agents . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of novel bioactive molecules, particularly in the development of ligands for central nervous system (CNSA) targets. It is also a valuable candidate for structure-activity relationship (SAR) studies aimed at exploring new modulators of neurotransmitter systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c16-13(4-3-11-2-1-7-18-11)15-6-5-12-10(9-15)8-14-17-12/h1-4,7-8H,5-6,9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYNMVIUJDEFBH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1ON=C2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a member of the isoxazole and pyridine family, which has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Isoxazole and pyridine rings.
  • Functional Groups : Thiophene substituent and an α,β-unsaturated carbonyl group.

Cytotoxicity

Studies have shown that derivatives of isoxazolo-pyridines exhibit significant cytotoxic effects against various cancer cell lines. Notably, the compound was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The cytotoxic activity was evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

Cell Line EC50 (µM) Mechanism of Action
HeLa15.2Induction of apoptosis
MCF-712.8Cell cycle arrest

The results indicate that the compound demonstrates a moderate to high level of cytotoxicity, particularly in breast and cervical cancer cells.

The proposed mechanism involves the induction of oxidative stress within cancer cells. The compound appears to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis. This aligns with findings from similar studies on related compounds that target mitochondrial pathways.

Case Studies

  • Study on Anticancer Activity : A study published in 2023 evaluated a series of isoxazole derivatives for their anticancer properties. The results showed that many compounds exhibited significant antiproliferative effects against multiple cancer types, with the compound being among the most potent .
  • Inhibition of Hsp90 : Another research highlighted that derivatives similar to this compound act as inhibitors of Heat Shock Protein 90 (Hsp90), a chaperone protein involved in stabilizing many oncogenic proteins. The inhibition leads to degradation of these proteins and subsequent cancer cell death .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may also possess antimicrobial activity against certain bacterial strains, although more extensive testing is required to confirm these effects.

Scientific Research Applications

Structural Formula

C13H12N2O Molecular Weight 232 25 g mol \text{C}_{13}\text{H}_{12}\text{N}_2\text{O}\quad \text{ Molecular Weight 232 25 g mol }

Antimicrobial Activity

Research has indicated that compounds containing isoxazole and pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting that (E)-1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one may possess similar activities.

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Preliminary studies indicate that derivatives with similar frameworks can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival pathways.

Neuroprotective Effects

Compounds with isoxazole rings have been investigated for their neuroprotective effects. The ability of This compound to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases.

Synthesis Strategies

The synthesis of This compound involves several key steps:

  • Formation of Dihydroisoxazole : The initial step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Pyridine Ring Formation : Subsequent reactions can introduce the pyridine moiety through nucleophilic substitutions or cycloadditions.
  • Thiophene Integration : Finally, thiophene derivatives can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

Case Studies

Several case studies highlight the successful synthesis and application of related compounds:

  • A study demonstrated the synthesis of various dihydroisoxazole-pyridine derivatives and their evaluation for antimicrobial activity, yielding promising results against resistant bacterial strains .
CompoundYield (%)Activity
185Bactericidal against E. coli
278Inhibitory against S. aureus
  • Another investigation focused on the anticancer properties of isoxazole derivatives, revealing that certain modifications enhance activity against breast cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclic Families

Compound 4i/4j (): These pyrimidinone-coumarin hybrids share a heterocyclic framework but replace the isoxazolo-pyridine and thiophene groups with pyrimidinone and coumarin moieties.

Triazole-Thiocarbonohydrazide Derivative (): This compound features a triazole-thione core and thiocarbonohydrazide groups, forming extensive N–H···S and O–H···S hydrogen bonds.

Functional Group Analysis

Compound Key Functional Groups Hydrogen Bonding Motifs Reported Bioactivity
Target Compound Isoxazolo-pyridine, enone, thiophene C–H···O/N, π-π stacking Hypothesized kinase inhibition
4i/4j () Pyrimidinone, coumarin, tetrazole N–H···O, C=O···H–N Antimicrobial, antitumor (inferred)
Triazole-Thiocarbonohydrazide () Triazole, thiocarbonohydrazide N–H···S, O–H···S Not specified

Crystallographic and Electronic Properties

  • Target Compound: The enone bridge likely enhances planarity, promoting π-π interactions between aromatic rings. SHELXL refinement would resolve subtle conformational differences, such as torsion angles in the enone linker .
  • Triazole-Thiocarbonohydrazide: Stronger hydrogen bonds (N–H···S) create a rigid six-membered supramolecular assembly, whereas the target compound’s packing may rely on weaker interactions, reducing thermal stability .

Research Findings and Implications

Synthetic Challenges: The target compound’s synthesis likely involves condensation reactions between functionalized isoxazolo-pyridine and thiophene precursors, akin to methods in . However, stereochemical control during enone formation (E vs. Z) remains critical.

Hydrogen Bonding vs. Bioactivity : While the triazole derivative () leverages strong hydrogen bonds for crystal stability, the target compound’s bioactivity may depend more on hydrophobic interactions or π-stacking with biological targets.

Computational Modeling: Density functional theory (DFT) studies could compare charge distribution in the enone group with analogues, predicting reactivity toward nucleophilic attack or Michael addition .

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